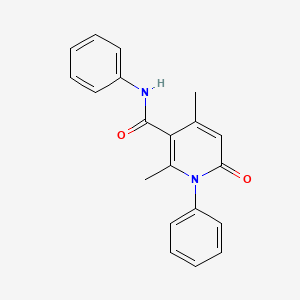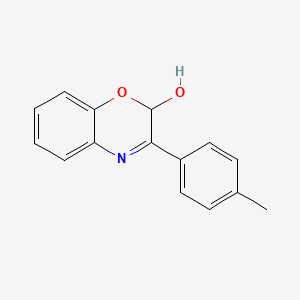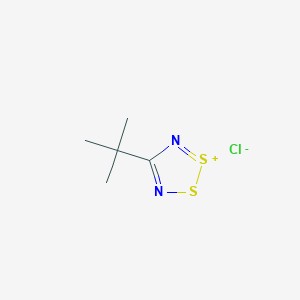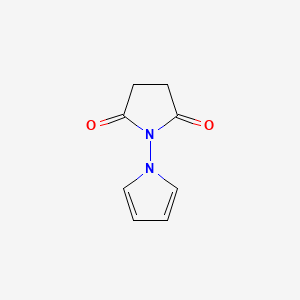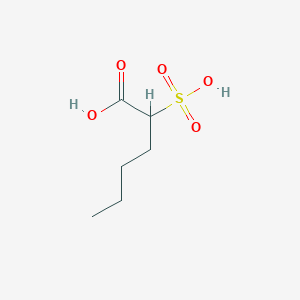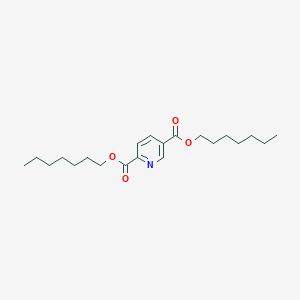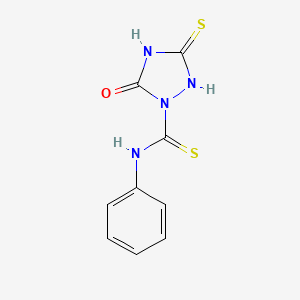
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide: is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, alcohols; reaction temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolidine-3-thione: Similar structure but lacks the phenyl group and the oxo functionality.
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Contains a pyrazoline ring instead of a triazolidine ring.
5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid: Similar structure but contains a pyrazoline ring and a sulfonic acid group
Uniqueness
5-Oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity. Additionally, the phenyl group enhances its stability and potential biological activity compared to other similar compounds .
Properties
CAS No. |
65693-66-5 |
|---|---|
Molecular Formula |
C9H8N4OS2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
5-oxo-N-phenyl-3-sulfanylidene-1,2,4-triazolidine-1-carbothioamide |
InChI |
InChI=1S/C9H8N4OS2/c14-8-11-7(15)12-13(8)9(16)10-6-4-2-1-3-5-6/h1-5H,(H,10,16)(H2,11,12,14,15) |
InChI Key |
OUPSZJFJDWVSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


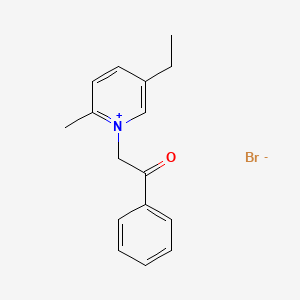
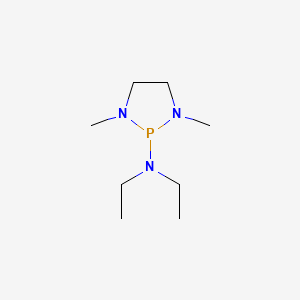
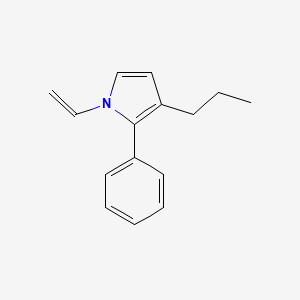
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
